Heptadecan-5-one
Description
Overview of Ketone Chemistry in Biological and Environmental Systems
Ketones are a class of organic compounds characterized by a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. wikipedia.orgebsco.com In the natural world, ketones are ubiquitous and play pivotal roles in the metabolic and signaling processes of life. nih.govresearchgate.net From the simple acetone (B3395972), a byproduct of human metabolism, to complex steroidal hormones like testosterone, ketones exhibit a vast range of biological activities. wikipedia.orglibretexts.org
In biological systems, the formation and breakdown of ketones are central to energy metabolism, particularly during periods of fasting or low carbohydrate availability. wikipedia.org The process of ketogenesis in the liver produces ketone bodies from fatty acids, which can then be used as an energy source by vital organs, including the brain. nih.govwikipedia.org Beyond their role as energy carriers, ketones are involved in cellular signaling and regulation. nih.gov
Environmentally, ketones are released from both natural and anthropogenic sources. They are components of essential oils in plants and can be produced through the atmospheric oxidation of hydrocarbons. libretexts.orgnih.gov Their volatility and reactivity influence atmospheric chemistry, and their degradation in soil and water is a key aspect of environmental biogeochemical cycles.
Significance of Long-Chain Ketones in Contemporary Chemical and Biological Research
Long-chain ketones, such as Heptadecan-5-one, are a specific subclass of ketones that have garnered increasing interest due to their diverse biological activities and potential applications. These molecules, with their extended hydrocarbon chains, often exhibit properties that make them suitable for roles in chemical communication (semiochemicals), protective coatings (waxes), and as precursors for complex chemical syntheses. nih.govresearchgate.net
In the realm of chemical ecology, long-chain ketones are frequently identified as components of insect pheromones, mediating behaviors such as mating and aggregation. researchgate.netgre.ac.uk The specificity of these chemical signals, often dependent on the precise structure and stereochemistry of the ketone, makes them a fascinating area of study for understanding and potentially manipulating insect behavior. Furthermore, the presence of long-chain ketones in the epicuticular waxes of plants suggests a role in protecting against environmental stressors and herbivory. nih.gov From a synthetic chemistry perspective, long-chain ketones serve as valuable intermediates for the construction of more complex molecules with potential pharmaceutical or material science applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptadecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-12-13-14-16-17(18)15-6-4-2/h3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKPVXOAZQPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601365 | |
| Record name | Heptadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831170-64-0 | |
| Record name | Heptadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of Heptadecan 5 One
Heptadecan-5-one is a saturated fatty ketone with the chemical formula C₁₇H₃₄O. nih.gov Its structure consists of a seventeen-carbon chain with a carbonyl group located at the fifth carbon position.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₄O | nih.gov |
| Molecular Weight | 254.5 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 831170-64-0 | nih.gov |
Biosynthesis and Metabolic Pathways of Heptadecan 5 One and Analogous Ketones
Enzymatic Routes to Long-Chain Ketones
The enzymatic production of long-chain ketones is rooted in the pathways that govern fatty acid synthesis and degradation. These established metabolic routes provide the precursors and enzymatic machinery that can be adapted for ketone production.
In standard metabolism, fatty acids are broken down for energy through a process called β-oxidation, which occurs in the mitochondria. uomus.edu.iq This pathway sequentially cleaves two-carbon units from the fatty acyl-CoA molecule, releasing them as acetyl-CoA. bu.edu This acetyl-CoA typically enters the citric acid cycle for complete oxidation to generate ATP. wikipedia.org
However, under certain conditions, such as fasting or a low-carbohydrate diet, the rate of fatty acid oxidation in the liver can produce more acetyl-CoA than the citric acid cycle can handle. wikipedia.orgjackwestin.com This excess acetyl-CoA is diverted into a pathway called ketogenesis. nih.gov The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. uomustansiriyah.edu.iq A third acetyl-CoA is then added by HMG-CoA synthase to create HMG-CoA, which is subsequently cleaved by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA. uomustansiriyah.edu.iqditki.com Acetoacetate is a primary ketone body and can be reduced to form another, β-hydroxybutyrate, or spontaneously decarboxylate to form acetone (B3395972). uomustansiriyah.edu.iqwikipedia.org This natural pathway primarily produces short-chain (C4) ketone bodies and does not generate long-chain ketones like heptadecan-5-one.
Scientists have successfully engineered microorganisms like Escherichia coli to produce specific long-chain and odd-chain methyl ketones, which have potential applications as biofuels. nih.govlbl.gov These engineered pathways often co-opt the cell's fatty acid metabolism. One common strategy involves reversing or modifying the β-oxidation cycle. nih.gov
To produce odd-chain ketones, the engineered pathways must incorporate propionyl-CoA as a starting block instead of the usual acetyl-CoA. nih.gov By introducing specific enzymes and blocking competing metabolic routes, researchers can direct the flow of carbon from a simple source like glucose towards the desired ketone product. For instance, pathways have been designed and tested in E. coli to specifically produce 2-heptanone (B89624), 2-nonanone, and 2-undecanone (B123061) by introducing chain-length specific thioesterases and active β-ketoacyl-CoA thioesterases while blocking the β-oxidation cycle at a key point. nih.govresearchgate.net
The success of engineered ketone production hinges on the function of key enzymes. A critical enzyme in many of these synthetic pathways is β-ketoacyl-CoA thioesterase (often designated as FadM in E. coli). lbl.govnih.gov This enzyme's primary role is to hydrolyze a β-ketoacyl-CoA intermediate, which is formed during the modified β-oxidation cycle. nih.gov This hydrolysis releases a free β-keto acid.
Long-chain β-keto acids are unstable and tend to spontaneously undergo decarboxylation (loss of a carboxyl group as CO2) under mild conditions to yield the final methyl ketone product. nih.gov The efficiency of this process means that, unlike in the biosynthesis of shorter ketones like acetone, an additional decarboxylase enzyme is often not required. nih.gov Researchers have prospected for and identified various homologs of FadM from different bacteria to find variants with higher activity on specific chain-length substrates, thereby optimizing the production of desired ketones like 2-heptanone and 2-nonanone. researchgate.net
Table 1: Key Enzymes in Engineered Ketone Biosynthesis
| Enzyme | Function | Role in Pathway |
|---|---|---|
| Thiolase | Condenses two acetyl-CoA molecules or an acetyl-CoA and an acyl-CoA. | Initiates the chain elongation process by creating β-ketoacyl-CoA. nih.gov |
| Acyl-CoA Dehydrogenase | Introduces a double bond into the fatty acyl-CoA chain. | A core step in the β-oxidation cycle used to create the ketone precursor. uomus.edu.iq |
| Enoyl-CoA Hydratase | Adds water across the double bond. | Part of the modified β-oxidation sequence. bu.edu |
| β-ketoacyl-CoA Thioesterase (e.g., FadM) | Hydrolyzes the thioester bond of β-ketoacyl-CoA. | Releases a β-keto acid, the direct precursor to the methyl ketone. nih.gov |
Precursor Incorporation and Chain Elongation Strategies
The carbon backbone of a ketone determines its properties, and constructing this backbone requires specific molecular building blocks and elongation strategies.
In de novo fatty acid synthesis, the process typically begins with the condensation of acetyl-CoA (a two-carbon unit) and malonyl-CoA. nih.gov This leads to the formation of even-chain fatty acids. To produce odd-chain fatty acids, and subsequently odd-chain ketones, a different starting molecule is required: propionyl-CoA (a three-carbon unit). nih.govtaylorandfrancis.com
Propionyl-CoA can be generated in cells through several metabolic routes, including the breakdown of odd-chain fatty acids and the catabolism of certain amino acids like isoleucine, valine, and methionine. nih.govwikipedia.org In engineered systems, pathways can be designed to produce propionyl-CoA from central metabolites. nih.gov The synthesis of an odd-chain fatty acid begins when propionyl-CoA condenses with malonyl-CoA, creating a five-carbon intermediate that then undergoes subsequent rounds of elongation, with two carbons added in each cycle. nih.gov
An alternative route to forming ketones and related hydrocarbons involves the breakdown of larger fatty acids rather than building them from small precursors. This can occur through oxidative degradation or decarboxylation. Research in microalgae has shown that long-chain hydrocarbons can be synthesized through the formal decarboxylation of corresponding fatty acids. e-p-e.com For example, the C17 alkene 7-heptadecene is formed from the loss of the carboxyl group from cis-vaccenic acid, a C18 monounsaturated fatty acid. e-p-e.com
Furthermore, the oxidation of unsaturated fatty acids can lead to their decomposition. nih.gov This process, sometimes catalyzed by light and photosensitizing agents, can break down the fatty acid chain. nih.gov While complex, such degradation pathways can yield a variety of smaller molecules, including ketones, as the long hydrocarbon chain is cleaved. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetone |
| Acetoacetate |
| Acetyl-CoA |
| Acetoacetyl-CoA |
| β-hydroxybutyrate |
| β-ketoacyl-CoA |
| cis-vaccenic acid |
| 2-heptanone |
| HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) |
| Isoleucine |
| Malonyl-CoA |
| Methionine |
| 2-nonanone |
| Propionyl-CoA |
| 2-undecanone |
| Valine |
Advanced Chemical Synthesis Methodologies for Heptadecan 5 One
Development of Sustainable Synthetic Approaches for Ketones
The principles of green chemistry are increasingly influencing the design of synthetic routes for ketones, aiming to reduce environmental impact by using renewable feedstocks, minimizing waste, and employing environmentally benign reagents and solvents.
One of the most promising sustainable routes to long-chain ketones is the ketonic decarboxylation of fatty acids, which can be derived from renewable biomass. mdpi.com This process involves the reaction of two carboxylic acid molecules to form a ketone, with the release of water and carbon dioxide. For Heptadecan-5-one, this could be achieved through the cross-ketonization of pentanoic acid and tridecanoic acid.
The use of gaseous nitrogen dioxide has been reported for the quantitative oxidation of benzylic alcohols to aromatic aldehydes, with the process being waste-free as the reaction gas mixtures are transformed into nitric acid. nih.gov The extension of such specific oxidation procedures to long-chain secondary alcohols could provide a sustainable pathway.
Researchers have also developed a visible-light-induced aerobic C-H oxidation reaction to produce aromatic ketones using a photocatalytic process with CeCl₃ as the photosensitizer and water as the solvent, making it an environmentally friendly method. chemistryviews.org
The following table details some sustainable synthetic approaches for ketones.
| Sustainable Approach | Key Features | Example Application | Environmental Benefit |
| Ketonic Decarboxylation of Fatty Acids | Utilizes renewable feedstocks (fatty acids). mdpi.com | Synthesis of stearone from stearic acid. mdpi.com | Reduces reliance on fossil fuels. mdpi.com |
| Aerobic Oxidation | Uses molecular oxygen as the oxidant. yedarnd.com | Cleavage of alkenes to form ketones and aldehydes. yedarnd.com | Avoids hazardous oxidizing agents. yedarnd.com |
| Photocatalysis | Employs visible light and a photocatalyst. chemistryviews.org | Synthesis of aromatic ketones in water. chemistryviews.org | Mild reaction conditions and use of a green solvent. chemistryviews.org |
| Biocatalysis | Uses enzymes to catalyze reactions. nih.gov | Production of ketones from bio-derived carboxylic acids. nih.gov | High selectivity and biodegradable catalysts. nih.gov |
Novel Catalyst Systems for Ketone Formation
The development of novel and efficient catalysts is central to advancing the synthesis of ketones. These catalysts aim to improve reaction rates, enhance selectivity, and allow for milder reaction conditions.
Homogeneous Catalysis:
Palladium-catalyzed reactions have been developed for the synthesis of ketones. One such method involves the oxidative coupling of two arenes and carbon monoxide, catalyzed by simple palladium salts. researchgate.net While focused on aryl ketones, the principles of catalytic C-H functionalization are broadly applicable.
Heterogeneous Catalysis:
Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. For the ketonic decarboxylation of fatty acids, solid base catalysts such as Mg/Al layered double hydroxides (LDH) and mixed metal oxides (MMO) have shown high yields. mdpi.com Ceria-based catalysts have also demonstrated activity in the ketonization of carboxylic acids. nih.gov
Biocatalysis:
A hybrid "Bio-Catalytic conversion" approach combines the biosynthesis of carboxylic acids in engineered microorganisms like E. coli with subsequent catalytic ketonization using solid base catalysts. nih.gov This strategy offers a renewable and cost-effective route to aliphatic ketones.
Emerging Catalytic Systems:
Polyoxometalate (POM) catalysts are being explored for the aerobic oxidation of alkenes to produce ketones and aldehydes with high selectivity. yedarnd.com
Graphitic carbon nitride-supported catalysts , such as dual-atom catalysts with two copper ions, have been developed for more efficient and selective cross-coupling reactions. sciencedaily.com These advanced materials could find applications in novel ketone synthesis pathways.
The table below provides an overview of some novel catalyst systems for ketone formation.
| Catalyst System | Catalyst Type | Reaction | Key Advantages |
| Mg/Al Layered Double Hydroxides (LDH) and Mixed Metal Oxides (MMO) | Heterogeneous Solid Base | Ketonic Decarboxylation | High yields, catalyst reusability. mdpi.com |
| Ceria-based Catalysts (e.g., CeO₂) | Heterogeneous Metal Oxide | Ketonization of Carboxylic Acids | Effective for bio-derived acids. nih.gov |
| Chiral Manganese Complexes | Homogeneous Transition Metal | Enantioselective Oxidation of Alkanes | High enantioselectivity. researchgate.net |
| Polyoxometalates (POMs) | Homogeneous/Heterogeneous | Aerobic Oxidation of Alkenes | High product selectivity, use of O₂ as oxidant. yedarnd.com |
| Engineered Carbonyl Reductases | Biocatalyst | Asymmetric Reduction/Oxidation | High stereoselectivity, green alternative. rsc.org |
Spectroscopic Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. researchgate.net For this compound (C₁₇H₃₄O), HRMS provides an accurate mass measurement, which helps in distinguishing it from other compounds with the same nominal mass but different elemental formulas. This high mass accuracy, typically in the parts-per-million (ppm) range, is invaluable for confirming the identity of the compound. researchgate.net
Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.
Common fragmentation pathways for long-chain ketones like this compound involve cleavages at the C-C bonds adjacent to the carbonyl group (α-cleavage). This process leads to the formation of stable acylium ions. The fragmentation of the this compound molecular ion can also result in the loss of neutral molecules. uab.edu The specific fragments observed and their relative abundances provide a unique fingerprint for the molecule, enabling its confident identification and structural confirmation.
Table 1: Predicted HRMS Data and Potential MS/MS Fragments for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₃₄O |
| Exact Mass | 254.26097 |
| Precursor Ion [M+H]⁺ | 255.26877 |
| Potential Fragment Ions (m/z) | C₅H₉O⁺ (85.0648), C₁₂H₂₅⁺ (169.1951) |
| Potential Neutral Losses | C₁₂H₂₄ (168.1878) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds.
The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic ketones like this compound, this peak typically appears in the range of 1715 cm⁻¹. miamioh.edulibretexts.org The intensity and position of this band are highly characteristic and provide strong evidence for the presence of a ketone functional group.
Other significant absorptions in the IR spectrum of this compound include those arising from the C-H stretching vibrations of the aliphatic chain, which are observed in the region of 2850-3000 cm⁻¹. youtube.com Additionally, C-H bending vibrations can be seen in the fingerprint region (below 1500 cm⁻¹), providing further structural information. miamioh.edu
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O | Stretch | ~1715 |
| C-H (sp³) | Stretch | 2850-2960 |
| C-H | Bend | 1350-1470 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For ketones, the key electronic transition is the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital.
For simple aliphatic ketones like this compound, the n → π* transition results in a weak absorption band in the ultraviolet region, typically around 270-300 nm. nih.gov The low intensity of this absorption is a characteristic feature of this type of electronic transition. The position of the absorption maximum (λmax) can be influenced by the solvent used for the analysis. While not as structurally informative as MS or IR for this particular compound, UV-Vis spectroscopy can be a useful complementary technique for confirming the presence of the carbonyl chromophore.
Metabolite Profiling and Quantitative Analysis
The identification and quantification of this compound in complex biological and environmental samples require sophisticated analytical approaches. Metabolomics, the comprehensive study of small molecules within a biological system, provides powerful tools for this purpose.
Non-Targeted and Targeted Metabolomics Approaches for Ketone Identification
Metabolomics studies can be broadly categorized into non-targeted and targeted approaches, both of which are applicable to the identification of ketones like this compound. researchgate.net
Non-targeted metabolomics aims to analyze as many metabolites as possible in a sample without a preconceived bias. This approach is particularly useful for discovering novel biomarkers or understanding global metabolic changes. Techniques like high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) are commonly employed. mdpi.com In this context, this compound would be identified by its accurate mass and characteristic retention time, followed by MS/MS analysis for structural confirmation.
Targeted metabolomics , on the other hand, focuses on the analysis of a specific group of known metabolites. labinsights.nl This approach offers higher sensitivity and selectivity for the compounds of interest. For the identification of this compound, a targeted method would involve developing an analytical protocol specifically optimized for its detection and the detection of other related long-chain ketones. This often involves the use of stable isotope-labeled internal standards to ensure accurate identification and quantification. nih.gov
Both approaches rely heavily on advanced analytical platforms, with mass spectrometry-based methods being the most prevalent due to their high sensitivity and specificity. creative-proteomics.com
Advanced Quantification Strategies in Complex Biological and Environmental Matrices
Accurately quantifying this compound in complex matrices such as blood, urine, or soil presents significant challenges due to the presence of interfering substances. springernature.com Advanced quantification strategies are therefore necessary to achieve reliable and reproducible results.
The gold standard for quantitative analysis in complex matrices is the use of stable isotope dilution mass spectrometry (SID-MS) . This technique involves spiking the sample with a known amount of an isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). researchgate.netnih.gov The isotopically labeled standard co-elutes with the endogenous analyte and serves as an internal standard. By measuring the ratio of the native analyte to the labeled standard, matrix effects can be effectively compensated for, leading to highly accurate and precise quantification.
Modern analytical methodologies often utilize ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) for the quantification of ketones. nih.gov These methods offer rapid analysis times, high chromatographic resolution, and excellent sensitivity and selectivity, making them well-suited for the demanding requirements of quantitative analysis in complex biological and environmental samples. researchgate.net
Table 3: Comparison of Metabolomics Approaches for Ketone Analysis
| Feature | Non-Targeted Metabolomics | Targeted Metabolomics |
| Goal | Comprehensive profiling of all detectable metabolites | Quantification of a predefined set of metabolites |
| Selectivity | Lower | Higher |
| Sensitivity | Lower | Higher |
| Compound Identification | Based on accurate mass, retention time, and spectral matching | Based on retention time and specific MS/MS transitions |
| Application | Discovery of novel biomarkers, pathway analysis | Validation of biomarkers, quantitative analysis |
Conclusion
Zoological Origins and Chemical Communication
Interspecies Chemical Signaling Involving Ketones (e.g., Kairomones)
Semiochemicals are compounds that mediate communication between organisms, with kairomones being a specific type that benefits the receiver at the expense of the emitter, facilitating interspecies interactions nih.goventomologyjournals.comeg.netusda.gov. Ketones are recognized as a class of compounds that can function as kairomones. For instance, ketones derived from fatty acids are identified as external kairomones, emitted from host frass or oviposition glue, signaling suitability to insects nih.goventomologyjournals.comresearchgate.net. While this compound itself has not been specifically documented as a kairomone, the broader category of ketones contributes to these interspecies signaling pathways. Heptadecane (B57597), a related hydrocarbon, has been identified as a kairomone that attracts parasitoids like Trichogramma chilonis and Trichogramma japonicum to their hosts usda.gov.
Intraspecies Pheromonal Function of Long-Chain Ketones (e.g., in Insects, Mites, Mammals)
Long-chain ketones are well-established as pheromones, mediating communication within species. In insects, pheromones often comprise long-chain alcohols, aldehydes, and acetates derived from fatty acid metabolism uliege.be. For example, the geometrid moth Lambdina fiscellaria fiscellaria utilizes dimethylheptadecanes as components of its sex pheromone nih.gov. A patent also notes that 13-acetoxy-8-heptadecen-2-one exhibits a strong attractive effect on male apple leaf midges google.com. In mammals, ketones such as acetophenone (B1666503) and 3-hydroxyacetophenone found in beaver castoreum have demonstrated pheromonal activity wikipedia.org. Furthermore, human-derived semiochemicals, including ketones, are investigated for their potential roles in insect attraction or repulsion rothamsted.ac.uknih.gov. Generally, methyl ketones are recognized for their pheromonal activity in both mammals and insects oregonstate.edu.
Long-Chain Methyl Ketones in Vertebrate Pheromones (e.g., Snakes)
A significant area where long-chain ketones, specifically methyl ketones, act as vertebrate pheromones is observed in snakes. The sex attractiveness pheromone of the red-sided garter snake, Thamnophis sirtalis parietalis, is characterized as a complex mixture of 13 long-chain (C29–C37) saturated and monounsaturated methyl ketones oregonstate.edufrontiersin.orgresearchgate.netoregonstate.edunih.govumd.edu. These methyl ketones are crucial for eliciting courtship behaviors in male snakes, such as chin-rubbing and tongue-flicks frontiersin.orgoregonstate.edunih.gov. Due to their hydrophobic nature, these pheromones require specialized binding proteins to facilitate their reception by the vomeronasal organ frontiersin.orgoregonstate.edursc.org. While this compound is a long-chain ketone, it is not classified as a methyl ketone. However, the extensive research on methyl ketones in snake pheromones underscores the critical role of long-chain ketones in vertebrate chemical communication. Additionally, ketones like 2-pentacosanone (B3207937) and 2-heptacosanone (B1363152) have been identified in the skin secretions of Vipera ammodytes, suggesting a potential role in their chemical communication nih.gov.
Ketone Identification in Zoological Exudates and Secretions (e.g., Elephants)
Ketones are frequently identified components of various animal exudates and secretions, contributing to their chemical profiles and ecological functions. In Asian elephants, temporal gland and urinary secretions during musth show elevated levels of acetone (B3395972) and other ketones, indicative of altered lipid metabolism nih.gov. Elephant bulls utilize odorant-binding proteins in their trunk mucus to bind estrus pheromones from female urine, which are then transferred to the vomeronasal organ rsc.org.
Among other vertebrates, the skin secretions of the snake Vipera ammodytes contain ketones, with 2-pentacosanone and 2-heptacosanone being particularly prominent and potentially significant for chemical communication nih.gov. Beaver castoreum, a scent marking secretion, also includes a variety of ketones among its complex chemical constituents, likely serving pheromonal roles wikipedia.orgindiana.edu. The secretions of the Tasmanian short-beaked echidna have also been found to contain ketones, alongside fatty acids and esters oup.com.
Compound List:
this compound
Heptadecane
13-acetoxy-8-heptadecen-2-one
Dimethylheptadecanes (e.g., 5,11-Dimethylheptadecane, 2,5-Dimethyl-heptadecane)
Acetophenone
3-hydroxyacetophenone
2-pentacosanone
2-heptacosanone
Long-chain methyl ketones (general class)
Ketones of fatty acids (general class)
Acetone
CAI-1 (a long-chain amino ketone)
Hexatriacontane
Pentacosane
Docosane
Tricosane
Nonacosane
Methyl allyl disulfide
Diallyl disulfide
Biological Activity and Mechanistic Studies of Heptadecan 5 One Non Clinical
In Vitro and In Vivo Non-Clinical Investigations of Long-Chain Ketone Bioactivity
The signaling mechanisms of ketone bodies reveal their ability to modulate cellular processes by interacting with G protein-coupled receptors (GPCRs), including GPR41, GPR43, and GPR109A nih.govmst.edumdpi.com. They have also been shown to influence ion channels and transporters, thereby impacting neuronal activity researchgate.netnih.gov. Additionally, ketone bodies can exert antioxidant effects by enhancing the NAD+/NADH ratio and reducing reactive oxygen species (ROS) generation researchgate.netnih.govmdpi.com. These signaling functions highlight the multifaceted roles ketones generally play in cellular physiology beyond energy provision.
Exploration of Potential Antimicrobial Properties of Ketone Derivatives (e.g., as observed for a complex heptadecan-5-one from B. stercoris)Current time information in Nyong-et-Kellé, CM.
The investigation into antimicrobial properties has identified specific ketone derivatives exhibiting significant activity. A notable study reported the isolation and characterization of a complex oxatetracyclo ketone from Bacillus stercoris MBTDCMFRI Ba37, which demonstrated substantial antibacterial activity against aquaculture pathogens from the genera Vibrio and Aeromonas researchgate.net. This compound, identified as 1-(1-Hydroxyethyl)-1,7,10,12,13,15,17 heptamethyl-16-oxatetracyclo[8.7.0.02,3.012,13]this compound, was found to be responsible for the majority of the antibacterial effects observed in the isolate researchgate.net.
Preliminary studies indicated that this B. stercoris-derived compound is stable at temperatures up to 70°C and within a pH range of 6–9, but it is unstable when exposed to lysozyme (B549824) and proteolytic enzymes researchgate.netresearchgate.net. This research marked the first report of an antibacterial compound isolated from B. stercoris, underscoring the potential of this bacterium as a source for novel antimicrobial agents researchgate.net. General research on ketones also suggests that their antimicrobial activity can be influenced by factors such as polarity and chain length, with longer-chain compounds often showing activity related to the balance between their hydrophilic and hydrophobic portions mst.edu.
| Property/Activity | Finding |
| Compound | 1-(1-Hydroxyethyl)-1,7,10,12,13,15,17 heptamethyl-16-oxatetracyclo[8.7.0.02,3.012,13]this compound |
| Source Organism | Bacillus stercoris MBTDCMFRI Ba37 |
| Antibacterial Spectrum | Active against Vibrio and Aeromonas species (aquaculture pathogens) researchgate.net |
| Stability (Temperature) | Stable up to 70°C researchgate.netresearchgate.net |
| Stability (pH) | Stable between pH 6–9 researchgate.netresearchgate.net |
| Instability | Unstable to lysozyme and proteolytic enzymes researchgate.netresearchgate.net |
| Significance | First report of an antibacterial compound from B. stercoris; potential for novel antimicrobial therapeutics researchgate.net |
| General Ketone Activity Context | Antimicrobial activity often correlates with polarity and chain length; balance between hydrophobic/hydrophilic portions is key mst.edu |
Receptor Binding and Signaling Pathway Modulation Studies (General for Ketones in Pheromonal Context)
In the realm of pheromonal communication, particularly within insects, ketones and other volatile organic compounds are detected by specialized olfactory receptors (ORs) located in antennal sensory neurons nih.govfrontiersin.orgnih.gov. These receptors, frequently belonging to the OR family, form complexes with co-receptors like Orco, facilitating the recognition of specific pheromonal signals frontiersin.orgfrontiersin.org. Pheromone molecules are typically transported through the sensillum lymph by pheromone-binding proteins (PBPs) before interacting with these receptor complexes frontiersin.orgfrontiersin.orgmpg.denih.gov.
While direct evidence of this compound functioning as a pheromone is not extensively detailed in the reviewed literature, general mechanisms of pheromone reception involve specific receptor-ligand interactions. For instance, trifluoromethyl ketones (TFMKs) have been observed to inhibit antennal esterases responsible for pheromone breakdown and may act as antagonists at pheromone binding sites oup.com. Long-chain unsaturated methyl ketones have also been identified as contact pheromones in species such as garter snakes nih.gov. In insects, ketones are among the functional groups present in pheromones that interact with binding and catabolic proteins within olfactory sensilla psu.edu. The detection process involves PBPs solubilizing hydrophobic pheromones in the sensillum lymph and transferring them to pheromone receptors (PRs), which then initiate signal transduction pathways, potentially involving ionotropic or metabotropic mechanisms frontiersin.orgfrontiersin.org.
Beyond insect pheromones, ketone bodies (e.g., BHB and AcAc) are known to modulate signaling pathways in mammalian systems. They can bind to GPCRs such as GPR41, GPR43, and GPR109A, influencing various physiological processes nih.govmst.edumdpi.com. These ketone bodies also affect intracellular signaling pathways, potentially impacting gene expression, inflammation, and oxidative stress researchgate.netnih.govmdpi.com. For example, BHB can activate HCAR2, a GPCR, and modulate intracellular signaling cascades mdpi.com. This broad influence on cellular signaling underscores the diverse roles ketones can play in biological communication and regulation.
Environmental Fate, Transport, and Atmospheric Chemistry of Heptadecan 5 One
Environmental Partitioning and Mobility Assessment
Soil Sorption and Leaching Behavior
Atmospheric Implications and Environmental Impact
Contribution to Tropospheric Ozone Formation
The role of Heptadecan-5-one in the formation of tropospheric ozone is not explicitly detailed in the provided search results. Tropospheric ozone is primarily formed through photochemical reactions involving volatile organic compounds (VOCs) and nitrogen oxides (NOx) in the presence of sunlight lgcstandards.comchemsafetypro.comacs.org. While Heptadecane (B57597) has been identified as a contributor to secondary organic aerosol (SOAP) formation acs.orgmit.edu, its specific contribution to ozone formation or its photochemical ozone creation potential (POCP) has not been quantified in the reviewed literature. General understanding indicates that VOCs, as a class, are precursors to ozone chemsafetypro.com.
Role in Secondary Organic Aerosol (SOA) Formation
Research has indicated that certain long-chain alkanes, including Heptadecane, can contribute to the formation of Secondary Organic Aerosols (SOA) acs.orgmit.edu. Studies have reported SOA yields for Heptadecane under various atmospheric conditions. For instance, under high-NOx conditions, Heptadecane has shown SOA yields of approximately 0.44 and 0.51. These findings suggest that compounds with similar carbon chain lengths and low volatility can form SOA. However, specific experimental data on the SOA formation potential or yields for this compound are not available in the reviewed search results.
Volatile Organic Compound (VOC) Emissions Research and Modeling
Heptadecane has been identified as a component that contributes to secondary organic aerosol formation potential (SOAP) acs.orgmit.edu, implying its consideration within the broader context of volatile organic compound (VOC) emissions research. VOCs are critical precursors in atmospheric chemistry, influencing air quality through their roles in ozone and SOA formation chemsafetypro.com. While Heptadecane is mentioned in relation to VOCs and air quality acs.orgmit.edu, specific research or modeling data pertaining to this compound as a VOC emission source or its inclusion in emission inventories is not found in the provided search results.
Computational Chemistry and Molecular Modeling of Heptadecan 5 One
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
These electronic structure calculations are essential for predicting spectroscopic properties. For instance, the vibrational frequencies of Heptadecan-5-one can be computed, enabling the prediction of its Infrared (IR) spectrum. The characteristic strong absorption band for the carbonyl (C=O) stretching vibration in saturated ketones typically falls within the range of 1705-1725 cm⁻¹ researchgate.netresearchgate.net. DFT calculations can accurately predict this value, along with other vibrational modes corresponding to C-H stretching, bending, and C-C stretching within the long hydrocarbon chain.
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, a vital tool for structural elucidation, can be simulated using quantum chemical methods. Predictions of ¹H and ¹³C NMR chemical shifts for this compound would offer valuable data for experimental verification. The carbonyl carbon atom in ketones typically resonates in the ¹³C NMR spectrum at chemical shifts between 190-220 ppm, with adjacent methylene (B1212753) carbons exhibiting characteristic shifts researchgate.netresearchgate.net.
Table 1: Illustrative Predicted Spectroscopic Properties for this compound
| Property | Predicted Value (Typical Range for Saturated Ketones) | Computational Method (General) |
| C=O Stretching (IR) | 1710-1720 cm⁻¹ | DFT (e.g., B3LYP) |
| Carbonyl Carbon (¹³C NMR) | 205-215 ppm | DFT (e.g., GIAO) |
| Methylene α-C (¹³C NMR) | 30-50 ppm | DFT (e.g., GIAO) |
| Alkyl CH₃ (¹³C NMR) | 10-30 ppm | DFT (e.g., GIAO) |
Note: The values presented in this table are illustrative, representing typical outcomes for saturated ketones based on general computational studies. Specific calculations for this compound would yield precise values.
Molecular Dynamics Simulations and Conformational Analysis
This compound, with its seventeen-carbon chain and a central ketone group, exhibits considerable conformational flexibility due to the numerous single bonds that allow for rotation ic.ac.uknih.gov. Molecular Dynamics (MD) simulations are employed to explore this conformational space by simulating the movement of atoms over time based on classical mechanics and force fields nih.govmdpi.com. These simulations can reveal the dynamic behavior of the molecule and identify its low-energy conformers.
MD simulations track atomic movements by integrating Newton's equations of motion, propagating the system's state through discrete time steps undip.ac.idnih.gov. For this compound, this process would illustrate the rotations around C-C bonds, facilitating transitions between various conformations. Analysis of the resulting trajectory data, including metrics like the radius of gyration (Rg) and root-mean-square deviation (RMSD), helps characterize conformational preferences and stability nih.govundip.ac.id.
Table 2: Illustrative Conformational States and Relative Energies for this compound
| Conformer Description | Relative Energy (kJ/mol) | Key Dihedral Angle(s) (Conceptual) |
| All-trans (extended chain) | 0.0 (Reference) | All C-C-C-C dihedral angles ~180° |
| Single gauche conformation (e.g., C4-C5-C6-C7) | ~2-4 | One C-C-C-C dihedral angle ~±60° |
| Multiple gauche conformations (e.g., two gauche) | ~4-8 | Two C-C-C-C dihedral angles ~±60° |
| Bent/Coiled conformation (multiple gauche turns) | ~8-15+ | Multiple C-C-C-C dihedral angles |
| Conformers influenced by carbonyl group (e.g., C4-C5-C6-C7) | ~1-5 | Dihedral around C4-C5 or C5-C6 |
Note: These are hypothetical relative energies and descriptions. Actual MD or MM simulations would provide precise energy values and detailed structural parameters for each conformer of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Long-Chain Ketones
Quantitative Structure-Property Relationship (QSPR) studies are instrumental in predicting the physicochemical properties of chemical compounds based on their molecular structure scielo.brresearchgate.netmdpi.comresearchgate.net. For this compound, QSPR models can be developed to estimate properties relevant to its handling and potential applications, such as boiling point, melting point, vapor pressure, solubility, and surface tension scielo.brresearchgate.netscielo.br.
Table 3: Illustrative Predicted Physicochemical Properties for this compound
| Property | Predicted Value (Illustrative) | QSPR Model Basis (General) |
| Molecular Weight | 254.46 g/mol | Calculated from atomic masses |
| Boiling Point (est.) | ~320-330 °C | Regression based on chain length, functional group |
| Melting Point (est.) | ~20-25 °C | Regression based on chain length, functional group |
| LogP (octanol-water) | ~7.0-8.0 | QSPR models incorporating hydrophobicity descriptors |
| Water Solubility (est.) | Very Low | Predicted based on hydrophobicity and chain length |
| Surface Tension (est.) | ~25-30 mN/m | QSPR models using molecular descriptors, chain length |
Note: These values are estimations based on trends observed in QSPR studies of similar long-chain alkanes and ketones. Actual predicted values would depend on the specific QSPR model and descriptors used.
Compound List:
this compound
The computational exploration of this compound provides a robust framework for understanding its fundamental molecular characteristics, thereby informing future experimental investigations and potential applications.
Emerging Applications and Biotechnological Research on Heptadecan 5 One
Bioproduction of Fine Chemicals and Biofuels (General for Ketones)
The industrial biotechnology sector is actively exploring the transformation of renewable resources into valuable chemicals and fuels to build a sustainable bioeconomy. rsc.org Aliphatic ketones, particularly methyl ketones, are recognized as promising novel diesel blendstocks and potential drop-in fuels due to their favorable cetane numbers. rwth-aachen.dersc.org The microbial synthesis of these compounds represents a significant advancement over petroleum-based production methods. scitechnol.com
Metabolic engineering has successfully enabled the production of methyl ketones in the C11 to C17 range in various microorganisms, including Escherichia coli and Pseudomonas putida. rwth-aachen.denih.gov Researchers have engineered microbes to overproduce these compounds from simple carbon sources like glucose. rsc.org The core of this strategy involves re-engineering the β-oxidation pathway, which is naturally responsible for fatty acid breakdown. rwth-aachen.de By modifying this pathway and overexpressing specific enzymes, such as thioesterases, the microbial metabolism can be redirected to accumulate β-ketoacyl-CoAs, which are precursors to methyl ketones. rwth-aachen.denih.gov
For instance, studies have demonstrated that intensive metabolic re-engineering of Pseudomonas taiwanensis VLB120 can lead to high-yield production of medium-chain methyl ketones. rwth-aachen.dersc.org Key genetic modifications include disrupting the β-oxidation cycle to prevent the breakdown of intermediates and eliminating competing pathways. rsc.org One successful approach achieved a production of 1.5 g/L of methyl ketones in a bioreactor, which increased to 7.2 g/L in fed-batch cultivations. rwth-aachen.de To overcome product toxicity and improve recovery, a biphasic cultivation system is often employed, where a solvent like n-decane is used for in-situ product extraction. rsc.orgnih.gov This method not only enhances the total yield but also simplifies the purification process. rsc.org
While much of the research has centered on methyl ketones, the underlying principles of manipulating fatty acid metabolism are broadly applicable. nih.gov The biosynthesis of non-methyl ketones like Heptadecan-5-one would similarly rely on the generation of a specific fatty acid precursor and subsequent enzymatic modifications. The development of biocatalytic routes to produce high-value aromatic compounds from agricultural waste further illustrates the potential of using enzymatic cascades to generate fine chemicals. fapesp.br As the toolbox for synthetic biology and metabolic engineering expands, the custom microbial production of specific long-chain ketones, including this compound, for applications as specialty chemicals or advanced biofuels is becoming increasingly feasible. mdpi.comrsc.org
Applications in Agricultural Biotechnology (e.g., Pheromone-Based Pest Management Research)
Pheromones are chemical signals used by insects and other organisms for communication, playing critical roles in behaviors like mating and aggregation. ufl.edu The use of pheromones is a cornerstone of modern Integrated Pest Management (IPM) strategies, offering a species-specific and environmentally benign alternative to broad-spectrum insecticides. pherosyn.comvigyanvarta.in These strategies include monitoring pest populations, mass trapping, and mating disruption. ufl.edu
Ketones are a known class of compounds that function as insect pheromones. nih.gov The chemical structure of a pheromone is crucial for its activity, with specificity often derived from the carbon chain length, isomeric configuration, and the ratio of components in a blend. ufl.edu While direct evidence for this compound as a pheromone is not extensively documented, its C17 structure is highly relevant. The straight-chain alkane, n-heptadecane, has been identified as a sex pheromone component in several insect species. researchgate.net
Research findings have shown that n-heptadecane is a component of the sex pheromone in female moths such as Pareuchates pseudoinsulata and Acrolepiopsis assectella. researchgate.net It is also one of seven compounds continuously released by the female clearwing moth (Paranthrene diaphana) throughout its adult life. researchgate.net Furthermore, n-heptadecane is a known pheromone component in the confused flour beetle (Tribolium confusum). acs.org In the fungus gnat Bradysia odoriphaga, a significant agricultural pest, n-heptadecane has been identified as a putative sex pheromone, with odorant binding proteins (OBPs) showing a strong binding affinity to it. researchgate.net
Given that n-heptadecane is a recognized pheromone component, the closely related this compound is a plausible candidate for investigation as a potential pheromone or a modulator of pheromone activity. The functional group, chain length, and stereochemistry are all critical factors that could impart biological activity. The development of custom pheromones through advanced chemical synthesis is a key service for enabling targeted pest control. pherosyn.com Therefore, the synthesis and bioassay of this compound and its isomers would be a logical step in the search for new active compounds for managing agricultural pests, potentially leading to novel and highly selective pest management solutions. syngenta.compheronym.com
Advanced Materials Science Applications (e.g., Thermal Energy Storage, noting n-heptadecane analogy)
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (e.g., from solid to liquid). mdpi.comresearchgate.net This property makes them ideal for thermal energy storage (TES) applications, contributing to energy conservation in buildings, solar power systems, and smart textiles. mdpi.comeuropa.eu Organic PCMs, particularly n-alkanes (paraffins), are widely studied due to their high latent heat capacity, chemical stability, and negligible supercooling. mdpi.com
N-heptadecane, the C17 straight-chain alkane, is a well-characterized PCM. mdpi.com Its phase transition temperature is suitable for regulating building temperatures, aligning with human comfort ranges of 21-25°C. mdpi.com However, a major challenge with organic PCMs is their low thermal conductivity, which limits the rate of heat transfer. rsc.org To address this, researchers incorporate n-heptadecane into various porous matrices or create nanocomposites to enhance thermal conductivity and provide shape stability, preventing leakage of the molten material. nih.govmdpi.com For example, impregnating wood with n-heptadecane has been shown to create a material capable of storing and releasing heat, potentially reducing building energy consumption. mdpi.com Another approach involves creating nanocomposites with materials like graphene, which significantly boosts thermal conduction. nih.gov
The thermal properties of n-heptadecane serve as a strong analogy for predicting the potential of this compound in similar applications. The long C17 aliphatic chain is the primary contributor to the latent heat storage capacity. rsc.org The presence of the polar ketone group in this compound would likely alter the melting point, freezing point, and latent heat values compared to n-heptadecane, potentially allowing for the fine-tuning of the material's operating temperature for specific applications. The polarity might also influence its compatibility with different matrix materials. Research into eutectic mixtures of different n-alkanes has shown that blending compounds can precisely control the phase change temperature, a principle that could also be applied to ketone-alkane mixtures. rsc.org
Table 1: Thermal Properties of n-Heptadecane as a Phase Change Material
| Property | Value | Source |
|---|---|---|
| Melting Temperature | ~20-27.0 °C | mdpi.comnih.gov |
| Freezing Temperature | ~15.0 °C | nih.gov |
| Latent Heat of Fusion (Melting) | 101.7 - 217 J/g | mdpi.comnih.gov |
| Latent Heat of Solidification (Freezing) | 101.3 J/g | nih.gov |
| Thermal Conductivity | ~0.15 W/mK (pure) | nih.gov |
Given the established utility of n-heptadecane, this compound represents an unexplored but promising candidate for the development of new PCMs for advanced thermal energy storage. repec.orgub.edusolarthermalworld.org
Development of Biosensors for Environmental Monitoring or Biological Detection
A biosensor is an analytical device that combines a biological recognition element (like an enzyme, antibody, or whole cell) with a transducer to convert a biological response into a measurable signal. conferenceworld.innih.gov These devices are developed for a wide range of applications, including medical diagnostics, food quality control, and environmental monitoring, due to their potential for providing rapid, sensitive, and cost-effective analysis. vtu.ac.inmdpi.com
Currently, there are no specific biosensors reported for the direct detection of this compound. However, the principles for developing such a sensor can be derived from existing research on biosensors for other ketones and organic pollutants. nih.gov For biological detection, enzyme-based amperometric biosensors have been successfully developed to monitor blood ketones like β-hydroxybutyrate for managing conditions such as diabetes. researchgate.netacs.org These sensors typically use a specific dehydrogenase enzyme that catalyzes the oxidation of the target ketone, generating an electrical current proportional to its concentration. researchgate.net A similar principle could be applied to this compound, provided a suitable enzyme capable of recognizing and acting upon a long-chain aliphatic ketone can be identified or engineered.
In the context of environmental monitoring, biosensors are valuable tools for detecting pollutants like pesticides, heavy metals, and organic solvents in water and soil. mdpi.comnih.gov Whole-cell biosensors, which use living microorganisms as the sensing element, are particularly promising for environmental applications. iwaponline.com These cells can be engineered to produce a detectable signal (e.g., light or an electrochemical change) in the presence of a target analyte. nih.gov Given that microorganisms can be engineered for the production of ketones via fatty acid pathways, it is conceivable that microbes could also be engineered to detect them. rwth-aachen.de Such a biosensor could be used to monitor industrial wastewater for specific chemical signatures or to detect the presence of certain microbial activities in the environment.
The main challenges in developing a biosensor for this compound would include ensuring the specificity of the biological recognition element and enhancing the sensitivity to detect low concentrations. nih.gov The integration of nanomaterials like graphene or gold nanoparticles into the transducer is a common strategy to amplify the signal and improve sensor performance. conferenceworld.inacs.org Future research could focus on screening for novel enzymes or microbial pathways that interact with long-chain ketones, paving the way for the creation of dedicated biosensors for environmental or industrial process monitoring. nih.gov
Future Research Directions and Unresolved Challenges
Elucidation of Complete Biosynthetic Pathways for Heptadecan-5-one
A significant challenge in the study of this compound is the absence of a fully elucidated biosynthetic pathway. While the general origins of similar secondary metabolites are known, the specific enzymatic steps leading to this particular ketone are yet to be identified. nih.govresearchgate.net
Future research must focus on identifying the precursor molecules and the cascade of enzymes responsible for its synthesis. It is widely hypothesized that the biosynthesis of long-chain ketones in insects originates from fatty acid metabolism. nih.gov The pathway likely begins with a common fatty acyl-CoA precursor, which is then modified through a series of enzymatic reactions, including desaturation, reduction, and oxidation, to yield the final ketone product. nih.govresearchgate.net
Key unresolved questions include:
What is the primary fatty acid precursor for this compound?
Which specific desaturase, reductase, and oxidase enzymes are involved in the transformation?
How are these biosynthetic genes regulated within the organism?
Advanced techniques will be crucial in answering these questions. Tracer studies, utilizing isotopically labeled precursors, can help map the metabolic flow toward this compound. snscourseware.org Furthermore, transcriptomic and proteomic analyses of tissues known to produce the compound can help identify candidate genes and enzymes, which can then be validated through heterologous expression and in vitro assays. nih.govresearchgate.net
Exploration of Undiscovered Biological Roles and Mechanisms
The precise biological function of this compound is not well-documented, presenting a major area for future investigation. Structurally similar compounds, such as other long-chain ketones and branched alkanes, are known to function as potent insect sex pheromones. gre.ac.ukresearchgate.netresearchgate.net For instance, 5-methylheptadecane (B3050539) has been identified as the sex pheromone of the broom twig miner, Leucoptera spartifoliella. researchgate.net This suggests a strong possibility that this compound may also act as a pheromone, mediating chemical communication for purposes such as mating, aggregation, or marking territory. wikipedia.org
Future research should involve:
Electroantennography (EAG): This technique can be used to screen various insect species for antennal responses to this compound, identifying potential species that use it as a signal.
Behavioral Assays: Following positive EAG results, wind tunnel and field trapping experiments are necessary to confirm the specific behavioral response elicited by the compound (e.g., attraction, arrestment).
Beyond a pheromonal role, other biological functions are plausible. Volatile organic compounds are integral to plant defense mechanisms, often serving to attract the natural enemies of herbivorous insects. nih.govmdpi.com It is conceivable that this compound could be produced by plants upon herbivore attack as part of an indirect defense strategy. mdpi.commdpi.com Investigating the emission of this compound from damaged plants and the behavioral responses of parasitic wasps or predators would be a novel research avenue.
Advancements in Analytical Sensitivity and Specificity for Trace Analysis
Detecting and quantifying this compound in biological and environmental matrices presents a considerable analytical challenge. The compound is often present at trace or ultra-trace concentrations (nanogram to picogram levels), requiring highly sensitive and specific analytical methods. env.go.jp
Currently, gas chromatography-mass spectrometry (GC-MS) is the primary technique for the analysis of such semi-volatile compounds. sigmaaldrich.comacs.orgnih.gov However, achieving reliable quantification at physiologically relevant levels requires meticulous sample preparation to isolate the target analyte from a complex matrix and concentrate it for analysis. env.go.jp
Future advancements in this area should focus on:
Enhanced Sample Preparation: Developing more efficient and selective extraction techniques to improve recovery and reduce matrix interference. This could include novel solid-phase microextraction (SPME) fibers or other miniaturized extraction methods. sigmaaldrich.com
Multi-Dimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide superior separation and sensitivity, allowing for the detection of trace analytes in highly complex samples. sigmaaldrich.com
High-Resolution Mass Spectrometry: The use of high-resolution MS can improve specificity by providing accurate mass measurements, which helps in the unambiguous identification of the compound, especially when co-eluting peaks are present.
These advancements are critical not only for exploring the compound's biological roles but also for assessing its environmental presence and fate. e-bookshelf.de
Comprehensive Environmental Impact Assessment and Mitigation Strategies
Should this compound be identified as a potent pheromone, it could be synthesized for use in integrated pest management (IPM) programs, such as for mating disruption or population monitoring. Before any large-scale application, a thorough environmental impact assessment is imperative. Currently, there is a significant lack of data on the environmental fate and ecotoxicology of this compound.
Key research areas to address this gap include:
Persistence and Degradation: Studies are needed to determine the compound's half-life in various environmental compartments (soil, water, air) and to identify its primary degradation pathways (e.g., biodegradation, photodegradation).
Ecotoxicity: The potential toxicity of this compound to non-target organisms, including beneficial insects like pollinators, soil microorganisms, and aquatic life, must be evaluated.
Bioaccumulation Potential: Its potential to accumulate in the tissues of organisms and move up the food chain needs to be assessed.
Based on these findings, appropriate mitigation strategies can be developed. wikipedia.orgrsyn.org The goal of these strategies would be to minimize environmental exposure and any potential adverse effects. researchgate.netkunakair.com This could involve the development of controlled-release dispensers that emit the compound at a minimal effective rate or restricting its use to specific times and locations to avoid impacting non-target species. nt.gov.au Adhering to the principles of the mitigation hierarchy—avoid, reduce, restore, and offset—will be essential for its responsible use. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
